2-Ethoxyethynyltributylstannane tech grade

Description

Overview of Organotin Reagents in Synthetic Chemistry

Organotin reagents, or organostannanes, are compounds that contain a carbon-tin bond and are widely utilized in organic synthesis. wikipedia.orgwikipedia.org Their popularity stems from a favorable combination of characteristics: they are generally stable to air and moisture, compatible with a wide array of functional groups, and many are commercially available or can be readily synthesized. libretexts.orgjk-sci.com This stability makes them significantly easier to handle compared to many other reactive organometallic reagents. jk-sci.com

The most prominent application of organostannanes is in palladium-catalyzed cross-coupling reactions, famously known as the Stille reaction. wikipedia.org In this reaction, an organostannane (R-SnR'₃) couples with an organic electrophile, such as a halide or triflate (R''-X), to form a new carbon-carbon bond (R-R''). wikipedia.orgnumberanalytics.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The Stille reaction is renowned for its mild conditions and exceptional tolerance of sensitive functional groups like esters, amides, ketones, and hydroxyl groups, making it a powerful tool in complex molecule synthesis. jk-sci.comuwindsor.ca

A key feature of organotin reagents is the predictable hierarchy of group transfer from the tin atom. The rate of transfer generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. This selectivity allows chemists to design reagents where typically only one organic group (the desired R group) is transferred from the stannane (B1208499), while the other "non-transferable" groups (often butyl or methyl) remain attached to the tin.

Table 1: General Properties of Organotin Reagents in Synthetic Chemistry

| Feature | Description | Significance in Synthesis |

| Stability | Generally stable to air and moisture. libretexts.org | Ease of handling, storage, and purification. |

| Functional Group Tolerance | Compatible with a wide range of functional groups (e.g., esters, amides, ketones). jk-sci.com | Broad applicability in the synthesis of complex, highly functionalized molecules. uwindsor.ca |

| Reactivity | Serves as the nucleophilic partner in palladium-catalyzed cross-coupling reactions (Stille reaction). wikipedia.org | Enables the formation of diverse carbon-carbon bonds under mild conditions. libretexts.org |

| Transfer Selectivity | Predictable order of group transfer (alkynyl > vinyl > aryl > alkyl). | Allows for the design of specific reagents where only the desired group is transferred. |

Structural Features and Reactivity Potential of Ethoxyethynylstannanes

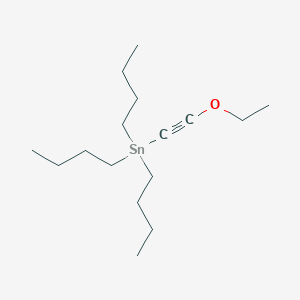

2-Ethoxyethynyltributylstannane, with the chemical formula (C₄H₉)₃SnC≡COC₂H₅, possesses distinct structural features that dictate its reactivity. The core of the molecule is the tin-alkyne bond (Sn-C≡C). The tributyl groups attached to the tin atom provide steric bulk and appropriate electronic properties for participation in Stille coupling reactions.

The ethoxy group (-OC₂H₅) attached to the terminal carbon of the alkyne has a profound electronic influence. As an oxygen-containing substituent, it acts as a powerful π-electron donor through resonance, while also exerting a σ-electron-withdrawing effect due to oxygen's electronegativity. This "push-pull" electronic arrangement polarizes the carbon-carbon triple bond. This polarization makes the tin-bound carbon atom (Cα) nucleophilic and susceptible to electrophilic attack, while the ethoxy-bound carbon atom (Cβ) becomes electrophilic and can be attacked by nucleophiles.

This dual reactivity makes 2-ethoxyethynyltributylstannane a versatile synthetic tool. Its primary role is as a nucleophilic partner in Stille cross-coupling reactions, where the entire ethoxyethynyl moiety is transferred to an organic electrophile. rsc.org The resulting ethoxyalkyne product is a valuable intermediate that can be further transformed, for example, by hydrolysis to generate a carboxylic acid or by addition reactions across the triple bond.

Table 2: Reactivity Profile of 2-Ethoxyethynyltributylstannane

| Reaction Type | Role of Reagent | Description | Resulting Product |

| Stille Cross-Coupling | Nucleophile | Palladium-catalyzed reaction with organic halides or triflates to transfer the ethoxyethynyl group. | Substituted ethoxyalkynes |

| Electrophilic Attack | Nucleophile | The tin-bound carbon (Cα) can react with various electrophiles. | Functionalized alkynes |

| Nucleophilic Addition | Electrophile | The ethoxy-bound carbon (Cβ) can be attacked by nucleophiles, often leading to addition or substitution. | Ketenes or other addition products |

Historical Context and Evolution of its Synthetic Utility in Carbon-Carbon Bond Formation

The field of organotin chemistry began with the discovery of diethyltin (B15495199) diiodide by Edward Frankland in 1849. wikipedia.org However, the synthetic potential of these compounds in carbon-carbon bond formation was not fully realized until the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. illinois.edu

The groundwork for the Stille reaction was laid in the 1970s through the work of Colin Eaborn and Toshihiko Migita, who reported early examples of palladium-catalyzed couplings of organotin reagents with aryl and acyl halides. wikipedia.orglibretexts.org It was John K. Stille who, in 1978, significantly expanded the scope and utility of this reaction, demonstrating its application with a wide variety of organostannanes and organic halides under mild conditions, achieving high yields. libretexts.orgjk-sci.com

Initially, research focused on the transfer of simple sp²-hybridized groups like aryl and vinyl fragments. wikipedia.org The evolution of the field saw the development of more complex and functionalized organostannanes designed to introduce specific building blocks into molecules. Alkynylstannanes, including 2-ethoxyethynyltributylstannane, emerged as powerful reagents within this context. researchgate.netorganic-chemistry.org They provided a strategic method for the synthesis of internal alkynes, which are important structural motifs in many natural products and pharmaceutical agents. The ability to use reagents like 2-ethoxyethynyltributylstannane to install a functionalized two-carbon unit has become an important strategy in multistep synthesis, reflecting the ongoing refinement and expansion of carbon-carbon bond-forming methodologies. organic-chemistry.org

Properties

IUPAC Name |

tributyl(2-ethoxyethynyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h3H2,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMGGFHZNSRQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Ethoxyethynyltributylstannane

Electron-Transfer and Radical Pathways

Organotin compounds, including 2-ethoxyethynyltributylstannane, are notable for their participation in electron-transfer processes and radical reactions. These pathways are initiated by the homolytic cleavage of the relatively weak tin-carbon or tin-hydrogen bond, leading to the formation of tributylstannyl radicals. youtube.com

Generation and Reactivity of Tributylstannyl Radicals

Tributylstannyl radicals (Bu₃Sn•) are typically generated from tributyltin hydride (Bu₃SnH) through the action of a radical initiator, such as azobisisobutyronitrile (AIBN). youtube.comlibretexts.org The Sn-H bond is significantly weaker than a C-H bond, facilitating homolytic cleavage. youtube.com Alternatively, photolysis of bis(tributyltin) can also produce these radicals. acs.org

Once formed, these radicals are highly reactive species that can participate in a variety of transformations. A key reaction is the abstraction of a halogen atom from an organic halide, generating a new carbon-centered radical and tributyltin halide. libretexts.org This process is a fundamental step in many radical chain reactions. The reactivity of tributylstannyl radicals with bromoalkanes has been studied, and the rate constants for bromine atom abstraction vary depending on the structure of the alkyl group. researchgate.net

The reactivity of these radicals is also influenced by the presence of other functional groups. For instance, the oxidation of 2-tributylstannyl-1,3-dithianes can generate 1,3-dithian-2-yl radicals and/or cations by eliminating the stannyl (B1234572) group, which can then react with olefins. researchgate.net

Homolytic Carbostannylation of Unsaturated Substrates

Homolytic carbostannylation involves the addition of a carbon-centered radical to an unsaturated substrate, such as an alkene or alkyne, followed by the trapping of the resulting radical adduct with a tin species. This process effectively results in the addition of both a carbon group and a stannyl group across the multiple bond.

The mechanism begins with the generation of a carbon radical, often through the reaction of an alkyl halide with a tributylstannyl radical. libretexts.org This carbon radical then adds to the unsaturated substrate. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. The subsequent reaction with a tin-containing species, such as tributyltin hydride, propagates the radical chain and incorporates the stannyl group into the product.

An example of this type of reactivity is the addition of radicals to allyl tin reagents. In the absence of a Sn-H bond, the initiating radical adds to the alkene, and the resulting carbon radical can then decompose to yield an allyl group attached to the initiating group and regenerate the chain-propagating tin radical. libretexts.org

Radical Cyclization Reactions Facilitated by Stannyl Transfer

Tributyltin hydride is a widely used reagent for mediating radical cyclization reactions. tandfonline.comresearchgate.netbenthamdirect.com These reactions are powerful tools for the construction of cyclic and heterocyclic systems. organicchemistrydata.org The process is initiated by the formation of a carbon-centered radical from an acyclic precursor, typically an alkyl halide. libretexts.org

This radical can then undergo an intramolecular addition to a suitably positioned double or triple bond, forming a new ring. libretexts.orgrsc.org The resulting cyclized radical is then quenched by abstracting a hydrogen atom from tributyltin hydride, which also regenerates the tributylstannyl radical to continue the chain reaction. youtube.com The formation of five-membered rings is often favored in these cyclizations. youtube.comlibretexts.org

A key aspect of these reactions is the transfer of the stannyl group. In some cases, atom-transfer cyclizations provide a non-reductive alternative to the tin hydride method. For example, the isomerization of hex-5-ynyl iodides to (iodomethylene)cyclopentanes can be achieved by photolysis with catalytic hexabutylditin. acs.org This suggests a two-step chain mechanism involving a stannyl transfer.

Catalytic Activation and Transformation Mechanisms

The reactivity of 2-ethoxyethynyltributylstannane can be significantly enhanced and controlled through the use of transition metal catalysts. Palladium and copper complexes are particularly effective in activating the carbon-tin bond, enabling a variety of cross-coupling and stannylation reactions.

Palladium-Catalyzed Transmetalation Processes in Cross-Coupling

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. nrochemistry.comwikipedia.org A critical step in the catalytic cycle is transmetalation, where the organic group from the tin reagent is transferred to the palladium(II) center. nrochemistry.comlibretexts.org

The generally accepted mechanism for the Stille reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the organic halide (R¹-X) to form a palladium(II) intermediate. nrochemistry.comlibretexts.org

Transmetalation: The organostannane (R²-SnBu₃) reacts with the palladium(II) complex, transferring the R² group to the palladium and forming a diorganopalladium(II) species. nrochemistry.comlibretexts.org

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the new carbon-carbon bond (R¹-R²) and regenerate the palladium(0) catalyst. nrochemistry.comlibretexts.org

For alkynylstannanes like 2-ethoxyethynyltributylstannane, the transmetalation step is generally facile. The electronic nature of the coupling partners can influence the rate of this step, with electron-donating groups on the nucleophile (the organostannane) and electron-withdrawing groups on the electrophile (the organic halide) generally accelerating the process. nih.gov Computational studies using density functional theory (DFT) have provided further insights into the energetics and mechanism of the transmetalation step, suggesting that nucleophilic assistance at the tin atom can significantly stabilize the transition state. researchgate.net

In some cases, a "double transmetalation" process can occur, allowing for the cross-coupling of two different organometallic reagents. acs.orgresearchgate.net For example, palladium-catalyzed oxidative cross-couplings of alkylzinc and alkynylstannane reagents have been developed. acs.orgresearchgate.net

Copper-Catalyzed Stannylation Reactions

Copper catalysts can also be employed to mediate reactions involving organotin reagents. Copper-catalyzed stannylation reactions provide a valuable method for the synthesis of various organostannanes. nii.ac.jprsc.org For instance, the hydrostannylation of terminal alkynes can be achieved using a distannane or a silylstannane in the presence of a copper–trialkylphosphine catalyst. nii.ac.jp This reaction proceeds with high α-selectivity to afford branched alkenylstannanes. nii.ac.jprsc.org

The proposed mechanism for this copper-catalyzed hydrostannylation involves the formation of a stannylcopper species via σ-bond metathesis between the distannane and a copper(I) hydroxide. nii.ac.jp This stannylcopper intermediate then adds across the carbon-carbon triple bond of the alkyne in a process called stannylcupration, leading to a β-stannylalkenylcopper species. nii.ac.jp Subsequent protonation of this intermediate yields the hydrostannylation product. nii.ac.jp

Copper catalysis is also utilized in other transformations involving alkynes, such as alkynylalkylation and annulation reactions, which can provide access to complex molecular architectures like conjugated enynes and isoindolin-1-ones. nih.govrsc.org

Stereocontrol and Regiocontrol in Catalytic Additions (e.g., Anti vs. Syn Addition)

Information regarding the stereocontrol and regiocontrol in catalytic additions of 2-Ethoxyethynyltributylstannane is not available in the reviewed literature. There are no specific studies detailing whether its reactions proceed via anti or syn addition pathways or the factors that would influence this selectivity.

Theoretical and Computational Studies on Reaction Pathways

No theoretical or computational studies focused on the reaction pathways of 2-Ethoxyethynyltributylstannane were identified. Consequently, a discussion on its reaction mechanisms from a computational chemistry perspective cannot be provided.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of contemporary organic synthesis, and 2-Ethoxyethynyltributylstannane is a valuable reagent in this context. These reactions facilitate the formation of carbon-carbon bonds with high efficiency and selectivity under mild conditions. wikipedia.orgnih.govyoutube.com

The Stille reaction is a widely used palladium-catalyzed coupling reaction that joins an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org Organostannanes like 2-Ethoxyethynyltributylstannane are favored for this reaction due to their stability to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orgnrochemistry.com The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium(II) complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. wikipedia.orgnrochemistry.comlibretexts.org

2-Ethoxyethynyltributylstannane serves as an effective nucleophilic partner in Stille couplings with sp²-hybridized carbon electrophiles, such as aryl and vinyl halides. libretexts.org This reaction provides a direct route to the synthesis of substituted ethoxyalkynes. The coupling with aryl halides (e.g., iodides, bromides, chlorides) or triflates yields aryl ethoxyethynyl derivatives, while reactions with vinyl halides produce enynes. wikipedia.orgnih.gov Vinyl iodides and bromides are common substrates, with iodides generally reacting faster and under milder conditions. wikipedia.org The stereochemistry of the vinyl halide is typically retained throughout the reaction. wikipedia.org

Table 1: Representative Stille Coupling Reactions with Aryl and Vinyl Halides

| Electrophile Partner | Stannane (B1208499) Reagent | Catalyst/Ligand | Product Type |

| Aryl Iodide | 2-Ethoxyethynyltributylstannane | Pd(PPh₃)₄ | Aryl-substituted Ethoxyalkyne |

| Aryl Bromide | 2-Ethoxyethynyltributylstannane | Pd₂(dba)₃ / P(t-Bu)₃ | Aryl-substituted Ethoxyalkyne |

| Aryl Triflate | 2-Ethoxyethynyltributylstannane | Pd(OAc)₂ / SPhos | Aryl-substituted Ethoxyalkyne |

| Vinyl Bromide | 2-Ethoxyethynyltributylstannane | Pd(PPh₃)₄ / LiCl | Conjugated Enyne |

| Vinyl Iodide | 2-Ethoxyethynyltributylstannane | PdCl₂(PPh₃)₂ / CuI | Conjugated Enyne |

Conjugated dienes and enynes are crucial structural motifs in numerous biologically active natural products and organic materials. mdpi.com The Stille coupling provides a powerful method for constructing these systems. The reaction of 2-Ethoxyethynyltributylstannane with a vinyl halide is a direct and efficient method for the synthesis of conjugated 1,3-enynes. nih.gov This transformation creates a new carbon-carbon bond between the alkyne of the stannane and the double bond of the halide, resulting in a system with alternating double and triple bonds. Further functionalization of the resulting enyne can lead to the formation of more complex conjugated systems, including functionalized dienes.

The synthesis of these structures is of great synthetic interest, and cross-coupling reactions are a primary tool for achieving this. mdpi.com For instance, the resulting ethoxy-substituted enyne can undergo subsequent transformations where the ethoxy group acts as a synthetic handle or the alkyne is further elaborated.

Chemo- and regioselectivity are critical challenges in the synthesis of complex molecules. In the context of palladium-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions can dictate which functional group reacts in a multifunctional molecule (chemoselectivity) and at which position a new bond is formed (regioselectivity). nih.govorganic-chemistry.orgnih.gov

When using 2-Ethoxyethynyltributylstannane in a molecule that contains other reactive sites, the conditions of the Stille coupling can be tuned to ensure that the C-Sn bond reacts selectively. For example, in a substrate containing both a vinyl bromide and a vinyl chloride, the palladium catalyst can selectively facilitate oxidative addition to the more reactive C-Br bond, allowing for precise functionalization. wikipedia.org

Similarly, in reactions involving the functionalization of alkynes, controlling the regioselectivity is paramount. organic-chemistry.org While the Stille reaction itself involves the coupling at the tin-bearing carbon, related palladium-catalyzed processes for the functionalization of alkynes can be controlled to achieve specific regioisomers. The electronic and steric properties of the substrates and the ligands on the palladium catalyst play a crucial role in directing the outcome of these transformations. organic-chemistry.org

Carbostannylation Reactions

Carbostannylation is a reaction that involves the addition of a carbon-tin (C-Sn) bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. This process creates a new C-C bond and a new C-Sn bond simultaneously, generating a more complex organostannane that can be used in subsequent cross-coupling reactions.

The intermolecular carbostannylation of alkenes and alkynes using a reagent like 2-Ethoxyethynyltributylstannane allows for the direct addition of both the ethoxyethynyl group (the carbon fragment) and the tributyltin group across the π-system. This reaction can be promoted by Lewis acids or transition metal catalysts. The addition to unsymmetrical alkenes or alkynes can proceed with varying degrees of regioselectivity, which is often influenced by the steric and electronic nature of the substrate and the reaction conditions. This reaction transforms simple unsaturated starting materials into more complex, functionalized vinyl- or alkenylstannanes.

Table 2: General Scheme for Intermolecular Carbostannylation

| Substrate | Reagent | Product Type | Key Feature |

| Alkene (R-CH=CH₂) | 2-Ethoxyethynyltributylstannane | Vinylstannane | Formation of a new C-C and C-Sn bond |

| Alkyne (R-C≡CH) | 2-Ethoxyethynyltributylstannane | Alkenylstannane | Creates a functionalized diene precursor |

These resulting vinyl and alkenylstannanes are valuable intermediates. The newly installed tributyltin group can then participate in a subsequent Stille cross-coupling reaction, allowing for a modular and convergent approach to the synthesis of highly substituted and complex molecules.

Unlocking Complex Architectures: The Synthetic Utility of 2-Ethoxyethynyltributylstannane

The quest for novel and efficient methodologies in organic synthesis is a driving force in chemical research. Within this pursuit, organostannanes have carved out a significant niche as versatile building blocks for the construction of complex molecular frameworks. Among these, 2-Ethoxyethynyltributylstannane, a technical grade compound, presents a unique combination of a nucleophilic ethynyl group masked by an ethoxy substituent and a tributyltin moiety, rendering it a potentially powerful tool in advanced organic synthesis. This article explores the applications of 2-Ethoxyethynyltributylstannane in the construction of intricate molecular structures, focusing on its role in intramolecular carbostannylation, radical cyclizations, and the ethynylation of heterocyclic and aromatic systems.

Role in Total Synthesis of Natural Products and Complex Targets

Strategic Application in Total Synthesis Campaigns

Organostannanes, and specifically alkynylstannanes like 2-ethoxyethynyltributylstannane, are frequently employed in the convergent synthesis of complex targets. Their functional group tolerance, stability to air and moisture, and predictable reactivity make them reliable reagents in multi-step synthetic sequences. The tributyltin group activates the alkyne for transmetalation to a palladium catalyst, enabling its coupling to a wide array of organic electrophiles such as vinyl or aryl halides and triflates.

The carbazole (B46965) alkaloids, a class of natural products including Carazostatin and Hyellazole, are characterized by their tricyclic aromatic core. The synthesis of these structures often relies on the strategic formation of carbon-carbon bonds to construct or functionalize the carbazole skeleton. While direct application of 2-ethoxyethynyltributylstannane in the synthesis of Carazostatin and Hyellazole is not extensively documented in seminal works, the strategic use of other tributylstannane reagents in the synthesis of related carbazole alkaloids highlights the methodological approach.

For instance, the Stille coupling has been effectively utilized in the synthesis of various carbazole alkaloids. This reaction serves as a powerful method for introducing side chains and building complexity on the carbazole nucleus. In one such synthetic approach to the natural product Ekeberginine, a key step involves a Stille coupling between a carbazole triflate and a prenyl stannane (B1208499) (tributyl(3-methylbut-2-en-1-yl)stannane), catalyzed by a palladium complex. doi.orgresearchgate.net This reaction demonstrates the strategic advantage of using organostannanes to forge critical C(sp²)-C(sp³) bonds in the late stages of a synthesis. The general utility of this methodology underscores how a reagent like 2-ethoxyethynyltributylstannane could be similarly employed to introduce an ethoxyethynyl moiety, a precursor for other functional groups, onto a carbazole core.

The synthesis of Hyellazole and its chlorinated analogue has been achieved through various routes, including the thermal cyclization of 3-(buta-1,3-dienyl)indoles. rsc.org While this specific route does not employ organostannanes, the broader synthetic efforts toward carbazole alkaloids frequently rely on cross-coupling strategies where alkynylstannanes are valuable partners. doi.orgresearchgate.net

Table 1: Application of Stille Coupling in Carbazole Alkaloid Synthesis

This table is representative of the strategy and does not imply the use of 2-Ethoxyethynyltributylstannane in the specific examples.

| Target Class | Stannane Reagent Example | Electrophile | Key Bond Formed | Reference |

| Carbazole Alkaloids | Tributyl(prenyl)stannane | Carbazole triflate | C(sp²)-C(sp³) | doi.orgresearchgate.net |

| Carbazole Alkaloids | Aryl Stannane | Aryl Halide | C(sp²)-C(sp²) | researchgate.net |

Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs). nih.gov Its total synthesis does not typically involve 2-ethoxyethynyltributylstannane. Documented synthetic routes to the parent Bexarotene molecule often utilize other organometallic pathways, such as copper-mediated carboxylation of arylboronate precursors. nih.gov

However, organotin chemistry has been applied to Bexarotene for the development of novel derivatives with enhanced biological activity. A recent study describes the synthesis of new organotin(IV) carboxylate complexes derived from Bexarotene. nih.govresearchgate.net In this work, Bexarotene, which contains a carboxylic acid moiety, is reacted with various tri- and di-organotin oxides or halides (e.g., Ph₃SnCl, nBu₃SnO, Ph₂SnO) to form compounds like R₃Sn(bex) and R₂Sn(bex)₂. These derivatives, where the tin atom is coordinated to the carboxylate group of Bexarotene, have shown significantly high cytotoxicity against several cancer cell lines, in some cases exceeding that of the parent drug. nih.gov This application demonstrates the role of organotin compounds not as building blocks in the total synthesis of the carbon skeleton, but as functional modifiers to create new, potent therapeutic agents.

The contributions of 2-ethoxyethynyltributylstannane to synthetic methodologies are best understood through the broader impact of the Stille cross-coupling reaction. This reaction is one of the most versatile and widely used methods for carbon-carbon bond formation in the synthesis of complex natural products. wikipedia.orgnih.gov

Organostannanes are valued for several key properties:

Stability: They are generally stable to air and moisture and can be purified by chromatography, making them easy to handle. sigmaaldrich.comyoutube.com

Functional Group Tolerance: The Stille reaction proceeds under neutral conditions, tolerating a wide range of sensitive functional groups on both the organostannane and the electrophile coupling partner. wikipedia.orgnih.gov This compatibility is crucial in the late stages of a complex synthesis.

Broad Scope: A vast array of sp²-hybridized groups (vinyl, aryl, heteroaryl) and sp-hybridized groups (alkynyl) can be transferred from the tin reagent. wikipedia.org Alkynylstannanes are among the most reactive organostannanes in this coupling. wikipedia.org

The ethoxyethynyl group transferred by 2-ethoxyethynyltributylstannane is a synthetic equivalent of an acetylide anion and can be readily converted into other functionalities. For example, acid-catalyzed hydrolysis of the resulting ethoxyalkyne yields a methyl ketone. This two-step sequence of Stille coupling followed by hydrolysis provides a reliable method for the acylation of aryl or vinyl halides under neutral conditions. This strategic utility makes alkynylstannanes like 2-ethoxyethynyltributylstannane important contributors to the synthetic chemist's toolbox for natural product synthesis. wikipedia.org

Methodological Development for Enantioselective and Diastereoselective Synthesis

The development of methods to control stereochemistry is a central goal of modern organic synthesis. While the primary use of 2-ethoxyethynyltributylstannane is in achiral cross-coupling reactions, the broader class of tributylstannane reagents has been instrumental in the development of novel stereoselective transformations.

One significant area of development is in the catalytic asymmetric alkylation of tributyltin enolates. Research has shown that chiral chromium(salen) complexes can catalyze the enantioselective α-alkylation of tributyltin enolates derived from various ketones. princeton.edu This method allows for the creation of all-carbon quaternary stereocenters—a challenging synthetic task—with high enantioselectivity. The tributyltin moiety is crucial for the reactivity and selectivity of this transformation. princeton.edu

Furthermore, advances in the Stille reaction itself have enabled stereochemical control. Studies have demonstrated that stereoretentive cross-coupling is possible. For example, a general palladium-catalyzed process for the coupling of optically active, unactivated secondary alkyl azastannatranes with aryl electrophiles has been shown to proceed with complete retention of configuration at the stereogenic carbon center bearing the tin group. nih.gov This demonstrates that the stereochemical information present in an organostannane reagent can be faithfully transferred to the product, opening up new possibilities for the asymmetric synthesis of complex molecules.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Performance

The performance of 2-Ethoxyethynyltributylstannane in synthetic applications is intrinsically linked to the catalytic system employed. Future research is geared towards the development of more efficient, selective, and sustainable catalysts to enhance its reactivity and broaden its applicability.

A primary focus is the refinement of palladium-based catalysts. While traditional palladium complexes have proven effective, research is now directed towards ligands that can promote faster reaction rates and enable couplings at lower catalyst loadings. The development of catalysts that are robust and maintain their activity over extended periods is also a key objective.

Beyond palladium, there is growing interest in exploring copper-catalyzed reactions involving 2-Ethoxyethynyltributylstannane. Copper catalysts offer potential advantages in terms of cost-effectiveness and unique reactivity profiles. Investigating the synergy between palladium and copper co-catalytic systems is another promising direction, potentially leading to unprecedented catalytic activity and selectivity. The influence of ligands on the reactivity of the metal center is a critical aspect of this research, with the goal of fine-tuning the electronic and steric properties of the catalyst to achieve optimal performance in specific transformations.

Exploration of New Reactivity Modes and Synthetic Transformations

While the Stille cross-coupling reaction remains a cornerstone of its application, researchers are actively exploring new reactivity modes for 2-Ethoxyethynyltributylstannane that go beyond traditional carbon-carbon bond formation.

One area of investigation is its participation in various cycloaddition reactions. The electron-rich nature of the ethoxyethynyl group suggests its potential as a partner in [2+2], [3+2], and Diels-Alder type cycloadditions. The development of catalytic systems that can facilitate these transformations would open up new pathways for the synthesis of complex cyclic and heterocyclic scaffolds.

Furthermore, the potential for 2-Ethoxyethynyltributylstannane to engage in cascade reactions is a significant area of future research. Designing sequences where an initial coupling event involving the stannane (B1208499) triggers subsequent intramolecular transformations could provide rapid access to intricate molecular architectures from simple starting materials. The electrophilic activation of the carbon-tin bond is another avenue being explored to unlock novel reactivity patterns, potentially leading to new methods for functionalization.

Expansion into Novel Material Precursor Synthesis

The unique structural and electronic properties of the ethoxyethynyl moiety make 2-Ethoxyethynyltributylstannane an attractive building block for the synthesis of advanced materials. A significant focus of future research lies in its application as a monomer in polymerization reactions to create novel functional polymers.

The synthesis of conjugated polymers is a particularly promising application. By incorporating the 2-ethoxyethynyl unit into a polymer backbone, materials with tailored electronic and optical properties can be developed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research in this area will involve the development of efficient polymerization methods, such as Sonogashira and Stille polycondensations, utilizing 2-Ethoxyethynyltributylstannane as a key monomer.

Q & A

Q. What experimental methodologies are recommended for characterizing the purity and stability of 2-ethoxyethynyltributylstannane in tech-grade formulations?

- Methodological Answer : Purity assessment should employ gas chromatography (GC) coupled with mass spectrometry (MS) to identify volatile impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) can resolve structural integrity and detect non-volatile contaminants . For stability studies, conduct accelerated degradation experiments under controlled conditions (e.g., heat, light, humidity) and monitor changes via Fourier-transform infrared spectroscopy (FTIR) to track functional group alterations. Use elemental analysis to verify stoichiometric consistency. Raw data should be tabulated (see Table 1) and analyzed using statistical tools like ANOVA to quantify variance between batches .

Q. Table 1: Stability Data for 2-Ethoxyethynyltributylstannane Under Thermal Stress

| Temperature (°C) | Time (hr) | Purity (%) | Key Degradation Products |

|---|---|---|---|

| 25 | 24 | 99.8 | None detected |

| 50 | 24 | 98.2 | Trace organotin oxides |

| 80 | 24 | 92.5 | Ethoxyacetylene derivatives |

Q. How can researchers validate the reproducibility of synthetic protocols for 2-ethoxyethynyltributylstannane?

- Methodological Answer : Reproducibility requires rigorous batch-to-batch comparisons using standardized protocols. Document reaction parameters (e.g., stoichiometry, catalyst loading, temperature) and employ control experiments to isolate variables. Use high-performance liquid chromatography (HPLC) to quantify yield consistency and X-ray crystallography (if crystalline) to confirm structural uniformity. Cross-validate results with peer laboratories and apply interlaboratory statistical tests (e.g., z-scores) to identify systemic errors .

Advanced Research Questions

Q. How should researchers address contradictions in reactivity data between 2-ethoxyethynyltributylstannane and analogous organotin compounds?

- Methodological Answer : Conduct comparative mechanistic studies using kinetic analysis (e.g., Eyring plots) and density functional theory (DFT) calculations to model transition states. Replicate conflicting experiments under identical conditions (solvent, temperature, concentration) and perform sensitivity analysis to identify critical variables. Use multivariate regression to isolate factors (e.g., steric effects of the ethoxy group) contributing to divergent outcomes. Publish raw datasets and computational models to enable peer validation .

Q. What strategies are effective for integrating computational modeling with experimental data to predict 2-ethoxyethynyltributylstannane’s behavior in novel reactions?

- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using experimental kinetic data and molecular descriptors (e.g., Hammett constants, frontier orbital energies). Validate predictions via microscale parallel synthesis and in situ monitoring (e.g., ReactIR). Discrepancies between model and experimental results should trigger iterative refinement of computational parameters (e.g., solvation effects, basis sets). Publish protocols in open-access repositories to foster collaborative optimization .

Q. How can researchers design studies to evaluate the environmental impact of 2-ethoxyethynyltributylstannane degradation byproducts?

- Methodological Answer : Perform ecotoxicological assays using model organisms (e.g., Daphnia magna, Vibrio fischeri) to assess acute and chronic toxicity of degradation products. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for byproduct identification and isotope tracing to track environmental persistence. Use life cycle assessment (LCA) frameworks to quantify bioaccumulation risks and propose mitigation strategies (e.g., catalytic degradation). Ensure compliance with ethical guidelines for environmental studies .

Methodological Best Practices

- Data Integrity : Archive raw data (e.g., chromatograms, spectral peaks) in appendices, with processed data in the main text to support conclusions .

- Critical Analysis : Use Grubbs’ test to identify outliers in experimental datasets and Bland-Altman plots for method comparison studies .

- Literature Synthesis : Systematically compare findings with prior studies, highlighting unresolved questions (e.g., conflicting catalytic efficiencies) to guide future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.